REACTION_CXSMILES
|
[C:1]([OH:25])(=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].CO.[CH:28](Cl)(Cl)Cl>S(=O)(=O)(O)O.C(O)C>[C:1]([O:25][CH3:28])(=[O:24])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[C:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
MePDA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
MePDA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to 100° F. for 2 hour
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was purified
|
Type
|
CUSTOM
|
Details
|
The product (MeTDA) was dried
|
Type
|
CUSTOM
|
Details
|
The solid form of MeTDA was very unstable to polymerization
|
Type
|
DISSOLUTION
|
Details
|
kept dissolved in organic solutions
|
Type
|
CUSTOM
|
Details
|
A residual polymer was removed by filtration through Whatman No
|
Type
|
FILTRATION
|
Details
|
1 filter paper
|
Type
|
CUSTOM
|
Details
|
were held at room temperature or slightly above (70-75° F.)
|
Type
|
CUSTOM
|
Details
|
crystallization or precipitation
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCC#CC#CCCCCCCCCCC)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |